5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2,3-dichloro-1,3-butadiene, followed by cyclization and subsequent methylation to introduce the dimethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thieno[3,2-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the thieno[3,2-b]pyridine core .
Scientific Research Applications
5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride
- 6,7-dihydrothieno[3,2-c]pyridine-4(5H)-thione
- 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Uniqueness
5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride is unique due to the presence of two methyl groups at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .
Properties
Molecular Formula |
C9H14ClNS |
---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
5,5-dimethyl-6,7-dihydro-4H-thieno[3,2-b]pyridine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-9(2)5-3-8-7(10-9)4-6-11-8;/h4,6,10H,3,5H2,1-2H3;1H |
InChI Key |
QBCXOEBSIWDPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(N1)C=CS2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.